8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline
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Overview
Description
8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of quinoline and pyrazole, which are both significant in medicinal chemistry due to their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 5-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Quinoline Derivative Synthesis: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the quinoline core.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves:
Batch Processing: Using large reactors to carry out the multi-step synthesis in a controlled environment.
Catalyst Optimization: Employing efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
The exact pathways and molecular interactions depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.
Pyrazole Derivatives: Including celecoxib, a well-known anti-inflammatory drug.
Uniqueness
8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline is unique due to its combined structural features of quinoline and pyrazole, which may confer distinct pharmacological properties compared to other quinoline or pyrazole derivatives. This dual functionality can enhance its binding affinity and specificity towards certain biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-16(12-21-22-13)14-7-10-23(11-8-14)17-6-9-20-19-15(17)4-3-5-18(19)24-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUFQLNSVIKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2CCN(CC2)C3=C4C=CC=C(C4=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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